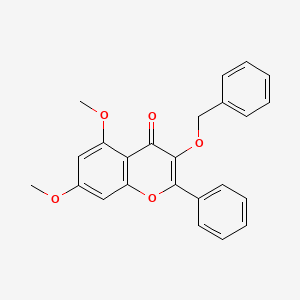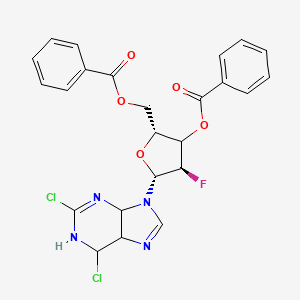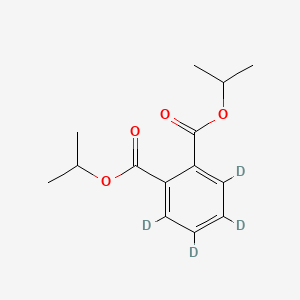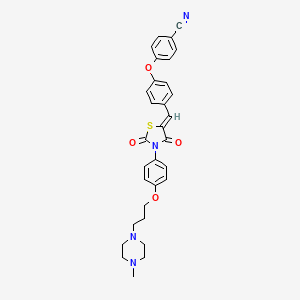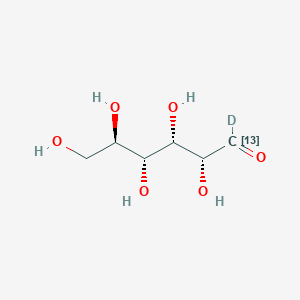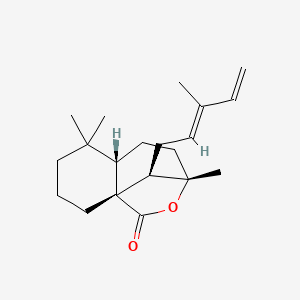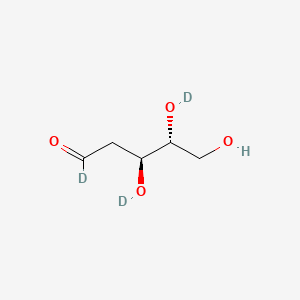
Tyrosinase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-1 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing monooxygenase involved in the biosynthesis of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and agriculture. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin production and offering potential therapeutic benefits for conditions related to hyperpigmentation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-1 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may vary depending on the specific synthetic pathway, but common conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, often facilitated by oxidizing agents.
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may include specific temperatures, pH levels, and the presence of catalysts to enhance the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxylated derivatives. Substitution reactions can result in various functionalized analogs of the compound.
Applications De Recherche Scientifique
Tyrosinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-whitening products and as an additive in agricultural products to prevent browning in fruits and vegetables.
Mécanisme D'action
Tyrosinase-IN-1 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin. This inhibition is achieved through various molecular interactions, including hydrogen bonding and coordination with the copper ions.
Comparaison Avec Des Composés Similaires
Tyrosinase-IN-1 can be compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone. While these compounds also inhibit tyrosinase activity, this compound is noted for its higher potency and specificity. Additionally, this compound may exhibit fewer side effects and greater stability under various conditions, making it a more attractive option for certain applications.
List of Similar Compounds
Kojic Acid: A natural tyrosinase inhibitor derived from fungi.
Arbutin: A glycosylated hydroquinone found in certain plants.
Hydroquinone: A synthetic compound widely used in skin-lightening products.
Ellagic Acid: A polyphenol found in various fruits and nuts with tyrosinase inhibitory activity.
Propriétés
Formule moléculaire |
C10H9N3O2S2 |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+ |
Clé InChI |
RNSYZQZFZRNFIW-VZUCSPMQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
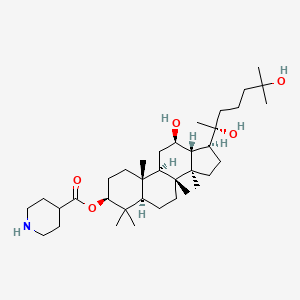
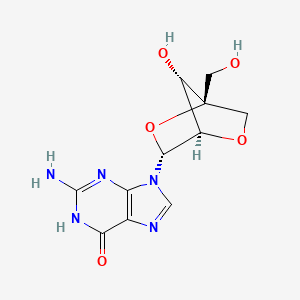
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
